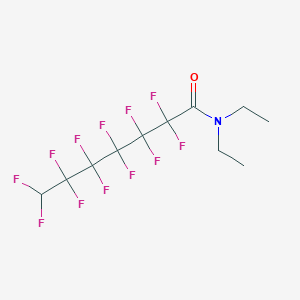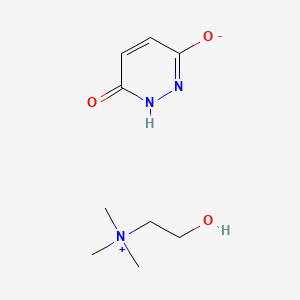
Maleic hydrazide choline salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of maleic hydrazide involves the reaction of maleic anhydride with hydrazine hydrate in the presence of a catalyst such as trifluoromethane sulfonic acid lanthanum. The reaction is carried out at a temperature range of 30-40°C for 30 minutes, followed by heating to 90-100°C for 5 hours. The product is then neutralized with sodium hydroxide solution to obtain maleic hydrazide .
Industrial Production Methods
In industrial settings, maleic hydrazide is often formulated as its potassium salt due to its higher water solubility, which allows for better penetration into plants. The potassium salt of maleic hydrazide is produced by dissolving maleic hydrazide in suitable solvents along with other necessary formulants .
Chemical Reactions Analysis
Types of Reactions
Maleic hydrazide choline salt undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be decomposed by oxidizing agents and strong acids .
Common Reagents and Conditions
Oxidation: Mild oxidation produces compounds that react instantly with dienes to form crystalline derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Substitution reactions involve the replacement of functional groups under specific conditions.
Major Products
The major products formed from these reactions include crystalline derivatives and various substituted compounds, depending on the reagents and conditions used .
Scientific Research Applications
Maleic hydrazide choline salt has a wide range of applications in scientific research:
Chemistry: Used as a plant growth regulator and herbicide, it helps in studying plant physiology and growth patterns.
Medicine: Its potential genotoxic effects at high doses are studied for understanding DNA repair processes.
Industry: Widely used in agriculture to control sprouting in stored crops like potatoes, onions, and garlic.
Mechanism of Action
Maleic hydrazide choline salt acts by inhibiting cell division in plants, thereby preventing the growth of newly developing suckers without retarding the elongation of more mature leaves. It is absorbed by leaves and roots and translocated throughout the plant, enhancing chlorophyll production and suppressing sprout and bud growth .
Comparison with Similar Compounds
Similar Compounds
Potassium salt of maleic hydrazide: Similar in function but with higher water solubility, allowing for better plant penetration.
Diethanolamine salt of maleic hydrazide: Used in commercial formulations for tobacco plants.
Uniqueness
Maleic hydrazide choline salt is unique due to its specific formulation with choline, which enhances its effectiveness as a plant growth regulator. Its ability to suppress growth and induce dormancy in a wide range of crops makes it a valuable tool in agriculture .
Properties
CAS No. |
61167-10-0 |
|---|---|
Molecular Formula |
C9H17N3O3 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;6-oxo-1H-pyridazin-3-olate |
InChI |
InChI=1S/C5H14NO.C4H4N2O2/c1-6(2,3)4-5-7;7-3-1-2-4(8)6-5-3/h7H,4-5H2,1-3H3;1-2H,(H,5,7)(H,6,8)/q+1;/p-1 |
InChI Key |
ATBGNNCHICEGFV-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCO.C1=CC(=NNC1=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


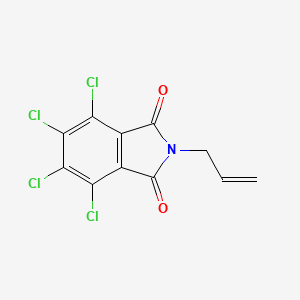
![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)

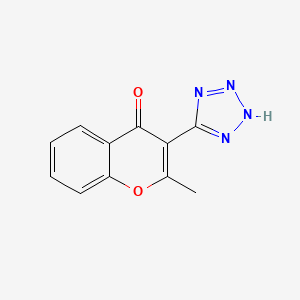
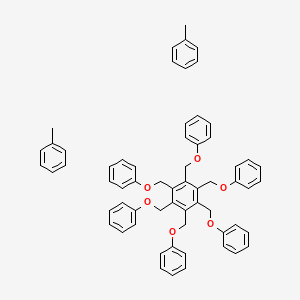
![1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone](/img/structure/B14596455.png)

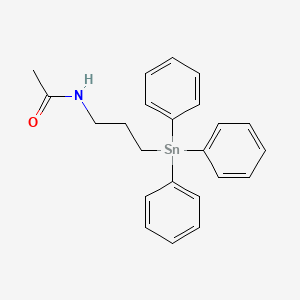
![4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14596467.png)
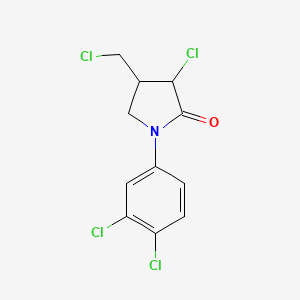
![2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene](/img/structure/B14596484.png)

![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)
